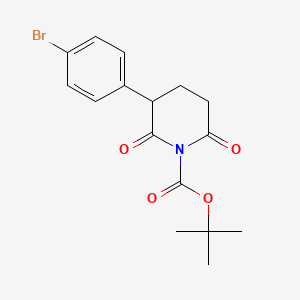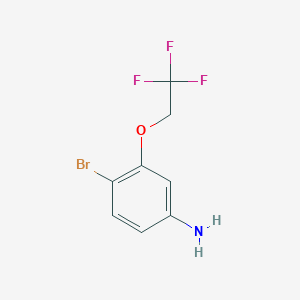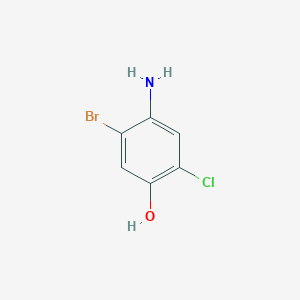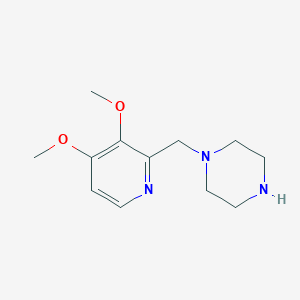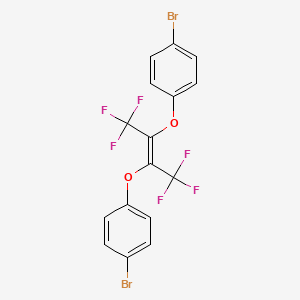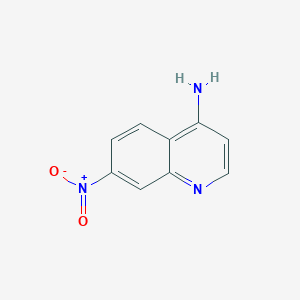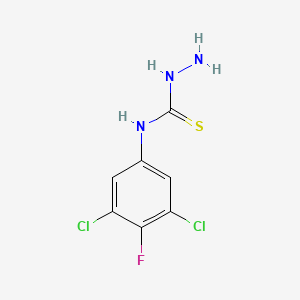
4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide is a chemical compound known for its diverse biological activities. It is a derivative of thiosemicarbazide, which has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s unique structure, featuring dichloro and fluorophenyl groups, contributes to its potent biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiosemicarbazides.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: It disrupts microbial cell walls and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Enzyme Inhibition: It binds to the active sites of specific enzymes, blocking their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-(3-Chloro-4-fluorophenyl)thiosemicarbazide
- 4-(4-Methoxyphenyl)thiosemicarbazide
- 4-(4-Nitrophenyl)thiosemicarbazide
Comparison: 4-(3,5-Dichloro-4-fluorophenyl)thiosemicarbazide stands out due to its enhanced biological activity, attributed to the presence of both dichloro and fluorophenyl groups. These groups increase the compound’s lipophilicity and ability to interact with biological targets, making it more potent compared to its analogs .
Eigenschaften
Molekularformel |
C7H6Cl2FN3S |
|---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
1-amino-3-(3,5-dichloro-4-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6Cl2FN3S/c8-4-1-3(12-7(14)13-11)2-5(9)6(4)10/h1-2H,11H2,(H2,12,13,14) |
InChI-Schlüssel |
QOZYESXHIHONTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
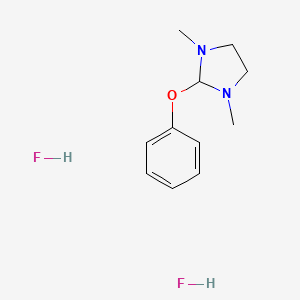
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

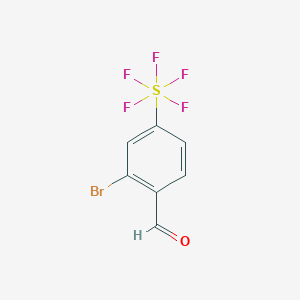
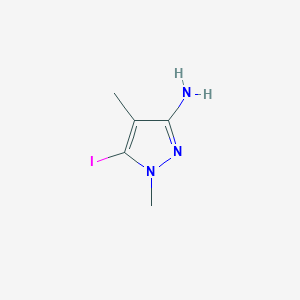
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)

